2-Chloro-6-methoxynicotinaldehyde
Overview
Description
2-Chloro-6-methoxynicotinaldehyde is an organic compound with the molecular formula C7H6ClNO2 It is a derivative of nicotinaldehyde, featuring a chlorine atom at the 2-position and a methoxy group at the 6-position on the pyridine ring
Mechanism of Action
Mode of Action
The presence of the electron-withdrawing chlorine atom could affect the overall electronic distribution within the molecule, while the methoxy group might participate in hydrogen bonding interactions.
Pharmacokinetics
. Therefore, the impact of these properties on the bioavailability of 2-Chloro-6-methoxynicotinaldehyde is currently unknown.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Chloro-6-methoxynicotinaldehyde can be synthesized through several methods. One common approach involves the reaction of 2,6-dichloronicotinaldehyde with sodium methoxide. The reaction typically occurs in a solvent such as methanol, under reflux conditions, to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for larger-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-methoxynicotinaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: 2-Chloro-6-methoxynicotinic acid.
Reduction: 2-Chloro-6-methoxynicotinalcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Chloro-6-methoxynicotinaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential use in the development of pharmaceuticals, particularly those targeting neurological disorders.
Industry: It is used in the production of agrochemicals and other specialty chemicals
Comparison with Similar Compounds
Similar Compounds
6-Chloro-2-methoxynicotinaldehyde: Similar structure but with different substitution patterns.
2-Chloro-6-methoxypyridine-3-carbaldehyde: Another derivative with a different position of the aldehyde group.
2-Chloro-6-methoxynicotinic acid: The oxidized form of 2-Chloro-6-methoxynicotinaldehyde.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a chlorine atom and a methoxy group on the pyridine ring makes it a versatile intermediate for various synthetic applications.
Properties
IUPAC Name |
2-chloro-6-methoxypyridine-3-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO2/c1-11-6-3-2-5(4-10)7(8)9-6/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXHZQUBXMXEKMX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=C(C=C1)C=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70538921 | |
Record name | 2-Chloro-6-methoxypyridine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70538921 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
95652-80-5 | |
Record name | 2-Chloro-6-methoxypyridine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70538921 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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